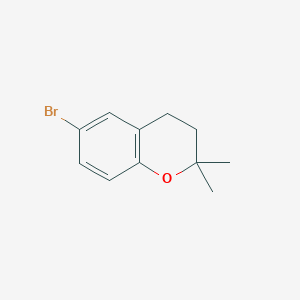

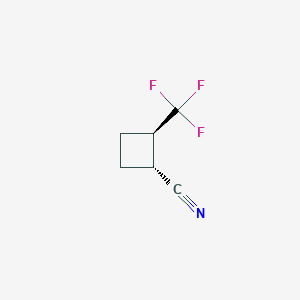

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

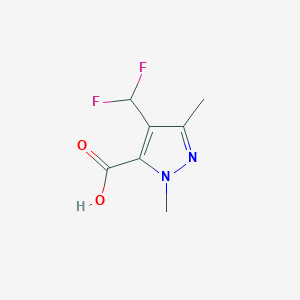

“(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 2581763-03-1 . It has a molecular weight of 149.12 . The IUPAC name for this compound is (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Structural Analysis

One study explored the cycloaddition reactions of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile and vinyl ethers, leading to the formation of cyclobutanes and bis-adduct derivatives. These cyclobutanes were resistant to further reactions with vinyl ether, indicating competing pathways involving intermediate l,4-zwitterions. The structures of the bis-adducts, which are derivatives of 1-azabicyclo[4.2.0]oct-5-ene, were confirmed through X-ray analyses and 19F-NMR spectra (Desmaison, Huisgen, & Nöth, 2012).

Formation and Characterization of Cyclobutane Derivatives

Another research focused on the direct cyclobutylation of 1,6-dihydroazulene, producing spiro hydrocarbons and cations. These cations, upon reaction with pyrrolidine, yielded adducts demonstrating the distinctive chemical behavior of cyclobutane derivatives compared to their three-membered ring homologs (Oda, Sakamoto, Miyatake, & Kuroda, 1999).

Dehydrogenated Intermolecular Cyclization

A study reported the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinium bromide, indicating potential pathways for creating complex organic molecules (Muramatsu, Toyota, & Satou, 2009).

Boron-Containing Heterocycles Synthesis

Research into boron-containing heterocycles synthesis showed the reaction of a four-membered borete with carbon, silicon, and gallium donor ligands. This resulted in the formation of both fused and spiro-type boracycles, highlighting the versatility of cyclobutanes in synthesizing complex heterocyclic structures (Güven, Denker, Dolati, Wullschläger, Trzaskowski, & Frank, 2022).

Novel Acceptors for Donor–Acceptor Chromophores

The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties was studied as an approach to creating novel acceptors for donor–acceptor chromophores. This process involved elongation of the carbon chain and introduction of the cyano group carbon atom to the carbon skeleton, offering new pathways for the synthesis of structurally diverse chromophores (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

Eigenschaften

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMNYZFZORVRAO-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)